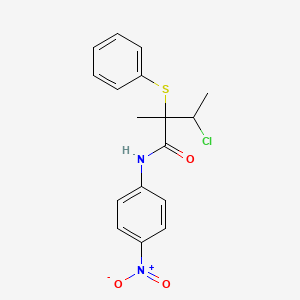
3-Chloro-2-methyl-N-(4-nitrophenyl)-2-(phenylsulfanyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-methyl-N-(4-nitrophenyl)-2-(phenylsulfanyl)butanamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a chloro group, a methyl group, a nitrophenyl group, and a phenylsulfanyl group attached to a butanamide backbone. Such compounds are often of interest in various fields of chemistry and biology due to their potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-N-(4-nitrophenyl)-2-(phenylsulfanyl)butanamide can be achieved through a multi-step organic synthesis process. One possible route involves the following steps:
Formation of the butanamide backbone: This can be achieved by reacting a suitable butanoic acid derivative with an amine to form the amide bond.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the methyl group: Methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the nitrophenyl group: This can be done through a nucleophilic aromatic substitution reaction using a nitrophenyl halide.
Incorporation of the phenylsulfanyl group: This step can involve the reaction of a phenylthiol with an appropriate electrophile.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-methyl-N-(4-nitrophenyl)-2-(phenylsulfanyl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-methyl-N-(4-nitrophenyl)-2-(phenylsulfanyl)butanamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context and the specific interactions of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-methyl-N-(4-nitrophenyl)butanamide: Lacks the phenylsulfanyl group.
2-Methyl-N-(4-nitrophenyl)-2-(phenylsulfanyl)butanamide: Lacks the chloro group.
3-Chloro-2-methyl-N-(phenylsulfanyl)butanamide: Lacks the nitrophenyl group.
Uniqueness
The presence of both the nitrophenyl and phenylsulfanyl groups in 3-Chloro-2-methyl-N-(4-nitrophenyl)-2-(phenylsulfanyl)butanamide may confer unique reactivity and potential applications compared to similar compounds. These functional groups can participate in various chemical reactions, making the compound versatile for different research and industrial purposes.
Eigenschaften
CAS-Nummer |
83375-48-8 |
|---|---|
Molekularformel |
C17H17ClN2O3S |
Molekulargewicht |
364.8 g/mol |
IUPAC-Name |
3-chloro-2-methyl-N-(4-nitrophenyl)-2-phenylsulfanylbutanamide |
InChI |
InChI=1S/C17H17ClN2O3S/c1-12(18)17(2,24-15-6-4-3-5-7-15)16(21)19-13-8-10-14(11-9-13)20(22)23/h3-12H,1-2H3,(H,19,21) |
InChI-Schlüssel |
WSTGZUWKAHRVMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


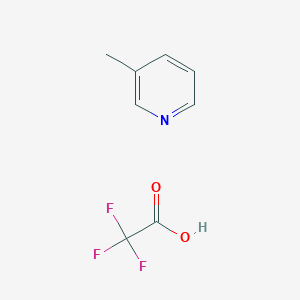

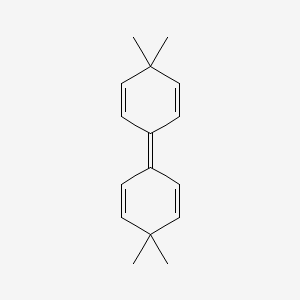
![4-Ethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14419586.png)
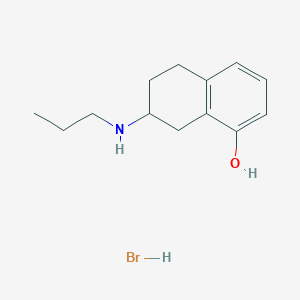
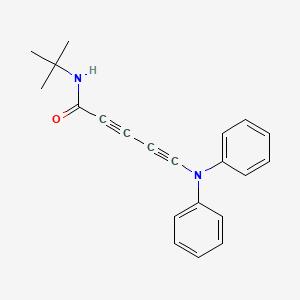

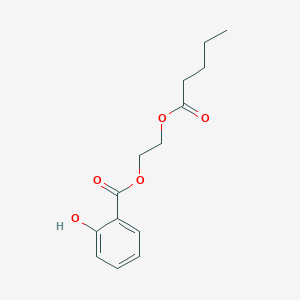
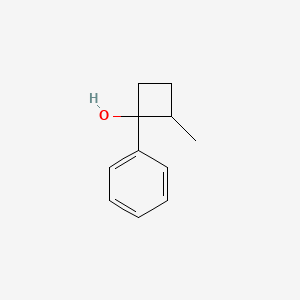
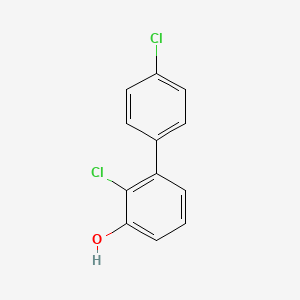
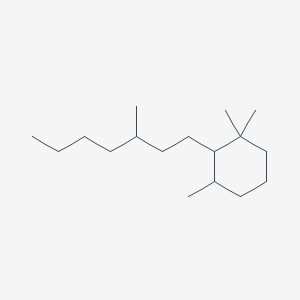
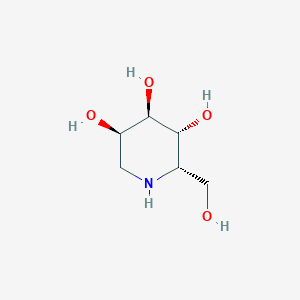
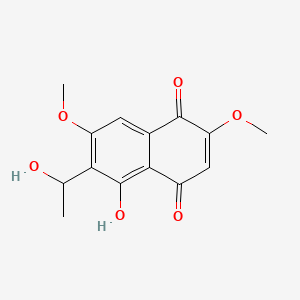
![2,5-Dimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14419660.png)
